molecular formula C31H41NO4 B570169 ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)- CAS No. 84371-64-2

ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-

Cat. No. B570169
CAS RN: 84371-64-2
M. Wt: 491.672
InChI Key: RIJGHAHZKTWZNK-NJPSTFMDSA-N
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Description

ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)- is a useful research compound. Its molecular formula is C31H41NO4 and its molecular weight is 491.672. The purity is usually 95%.
BenchChem offers high-quality ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldo-Keto Reductase (AKR) 1C3 Inhibition

The compound has been identified as part of the research into AKR1C3 inhibitors. AKR1C3 is a drug target in hormonal and hormone-independent malignancies, acting as a major peripheral 17β-hydroxysteroid dehydrogenase. Inhibitors of AKR1C3, like this compound, have potential therapeutic advantages for treating conditions such as castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. These inhibitors span various chemical classes and have shown efficacy in both cell-based and xenograft models, indicating their potential clinical utility (Penning, 2017).

Amyloid Imaging in Alzheimer's Disease

The compound is explored within the context of amyloid imaging ligands for Alzheimer's disease. Amyloid imaging techniques, utilizing radioligands, have marked a breakthrough in understanding the pathophysiological mechanisms of Alzheimer's disease, enabling early detection and evaluation of new antiamyloid therapies. The development of these imaging ligands is crucial for measuring amyloid in vivo in the brains of patients, suggesting a role for this compound in enhancing diagnostic approaches (Nordberg, 2007).

Novel Brominated Flame Retardants

Research includes the examination of novel brominated flame retardants (NBFRs), where the compound might be associated with the environmental fate and toxicity of NBFRs. The study emphasizes the need for more research on the occurrence, toxicity, and optimized analytical methods for these compounds. High concentrations of certain NBFRs often reported raise concerns about their environmental and health impacts, highlighting the importance of understanding the broader implications of chemical substances like ESTR-9-EN-3-one (Zuiderveen et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The compound is part of studies in catalytic non-enzymatic kinetic resolution (KR), a significant area in asymmetric organic synthesis. Catalytic non-enzymatic KR provides high enantioselectivity and yield for both products and recovered starting materials, highlighting the compound's relevance in the synthesis of chiral compounds. This review covers developments in catalytic non-enzymatic KR, showcasing the compound's potential in advancing synthetic methodologies (Pellissier, 2011).

properties

IUPAC Name

(5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGHAHZKTWZNK-NJPSTFMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103565
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-

CAS RN

84371-64-2
Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
Source CAS Common Chemistry
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Record name ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
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Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)-
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Record name Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)
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